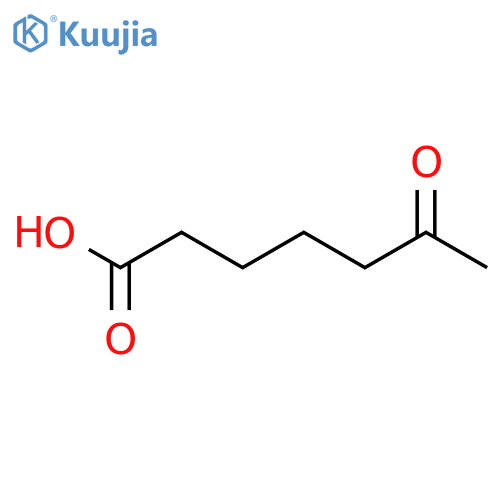Cas no 3128-07-2 (5-Acetylvaleric acid)

5-Acetylvaleric acid structure
商品名:5-Acetylvaleric acid
5-Acetylvaleric acid 化学的及び物理的性質
名前と識別子
-
- 5-Acetylvaleric acid
- 6-Oxoheptanoic acid
- 6-Ketoheptanoic acid~6-Oxoheptanoic acid
- C7H12O3
- 5-aceto valeric acid
- 5-Acetylpentanoic acid
- 6-ketoheptanoic acid
- 6-Oxoenanthic acid
- 6-oxo-heptanoic acid
- 6-oxyheptanoic acid
- Heptanoic acid,6-oxo
- DTXSID20953322
- SCHEMBL371528
- 6-Oxoheptanoic acid, technical grade, 90%
- J-018358
- EN300-103877
- LMFA01060015
- 6-Ketoheptanoic acid, 5-Acetylvaleric acid
- NSC-167591
- AT14509
- FT-0634685
- Q27260517
- 3128-07-2
- NS00046626
- MFCD00051479
- AKOS006223971
- CHEBI:179403
- Heptanoic acid, 6-oxo-
- 6-oxo-n-heptanoic acid
- 4U902I8QZO
- A820787
- DS-14640
- 5-Acetylvalericacid
- UNII-4U902I8QZO
- NSC167591
- EINECS 221-512-2
- NSC 167591
- CS-W008210
- 6-Oxoheptanoic acid #
- DB-048001
-
- MDL: MFCD00051479
- インチ: InChI=1S/C7H12O3/c1-6(8)4-2-3-5-7(9)10/h2-5H2,1H3,(H,9,10)
- InChIKey: IZOQMUVIDMLRDC-UHFFFAOYSA-N
- ほほえんだ: CC(=O)CCCCC(=O)O
- BRN: 1362931
計算された属性
- せいみつぶんしりょう: 144.07900
- どういたいしつりょう: 144.078644
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 5
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 54.4
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.059 g/mL at 25 °C(lit.)
- ゆうかいてん: 35-37 °C (lit.)
- ふってん: 158-162 °C/9 mmHg(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: 1.449
- すいようせい: Soluble in water
- PSA: 54.37000
- LogP: 1.22040
- かんど: Hygroscopic
- ようかいせい: 使用できません
5-Acetylvaleric acid セキュリティ情報
-
記号:

- シグナルワード:Danger
- 危害声明: H314
- 警告文: P280-P305 + P351 + P338-P310
- 危険物輸送番号:UN 3261 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 34
- セキュリティの説明: S26-S36/37/39-S45
-
危険物標識:

- 危険レベル:8
- 包装グループ:III
- 包装カテゴリ:III
- 包装等級:III
- リスク用語:R34
- 危険レベル:8
- セキュリティ用語:8
5-Acetylvaleric acid 税関データ
- 税関コード:2918300090
- 税関データ:
中国税関コード:
2918300090概要:
2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
5-Acetylvaleric acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027939-25g |
5-Acetylvaleric acid |
3128-07-2 | 96% | 25g |
¥996 | 2024-05-24 | |
| abcr | AB131193-50 g |
5-Acetylvaleric acid, 96%; . |
3128-07-2 | 96% | 50 g |
€395.00 | 2023-07-20 | |
| Enamine | EN300-103877-2.5g |
6-oxoheptanoic acid |
3128-07-2 | 95% | 2.5g |
$38.0 | 2023-10-28 | |
| Key Organics Ltd | DS-14640-25G |
5-Acetylvaleric acid |
3128-07-2 | >98% | 25g |
£161.00 | 2025-02-08 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-233640-10g |
6-Oxoheptanoic acid, |
3128-07-2 | 96% | 10g |
¥963.00 | 2023-09-05 | |
| Enamine | EN300-103877-10.0g |
6-oxoheptanoic acid |
3128-07-2 | 95% | 10g |
$113.0 | 2023-05-26 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A81380-5g |
5-Acetylvaleric acid |
3128-07-2 | 98% | 5g |
¥150.0 | 2023-09-08 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027939-100g |
5-Acetylvaleric acid |
3128-07-2 | 96% | 100g |
¥3840 | 2024-05-24 | |
| Apollo Scientific | OR5276-25g |
6-Oxoheptanoic acid |
3128-07-2 | 98% | 25g |
£47.00 | 2023-09-01 | |
| Key Organics Ltd | DS-14640-10G |
5-Acetylvaleric acid |
3128-07-2 | >98% | 10g |
£81.00 | 2025-02-08 |
5-Acetylvaleric acid 関連文献
-
1. Oxidation of α-substituted cyclohexanols by nitric acidJohn R. Lindsay Smith,C. Barry Thomas,Mark Whittaker J. Chem. Soc. Perkin Trans. 2 1993 2191
-
2. The formation of glutaric and succinic acids in the oxidation of cyclohexanol by nitric acidJohn R. Lindsay Smith,David I. Richards,C. Barry Thomas,Mark Whittaker J. Chem. Soc. Perkin Trans. 2 1992 605
-
3. The chemistry of fungi. Part LIV. The synthesis of (±)-5-ethyl-2,5-dimethylcyclohexanone and of (±)-3-ethyl-3-methyl-6-oxoheptanoic acidJ. N. T. Gilbert,A. J. Hannaford,K. Minami,W. B. Whalley J. Chem. Soc. C 1966 627
-
G. Foster,W. J. Hickinbottom J. Chem. Soc. 1960 215
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem. 2013 11 7559
3128-07-2 (5-Acetylvaleric acid) 関連製品
- 123-76-2(4-oxopentanoic acid)
- 14112-98-2(7-Oxooctanoic acid)
- 1117-74-4(4-Oxohexanoic acid)
- 51568-18-4(Succinylacetone)
- 30828-09-2(4-Oxododecanedioic acid)
- 542-05-2(1,3-Acetonedicarboxylic acid)
- 3128-06-1(Glurate)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:3128-07-2)5-Acetylvaleric acid

清らかである:99%
はかる:50g
価格 ($):246.0